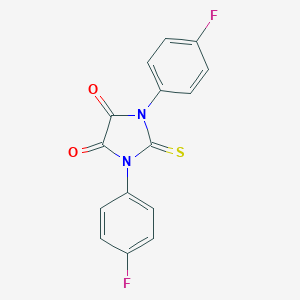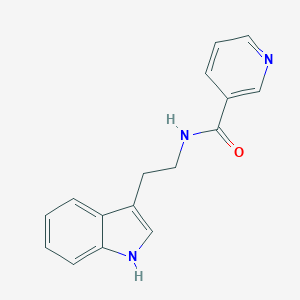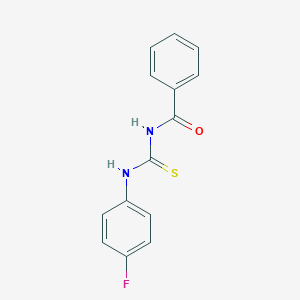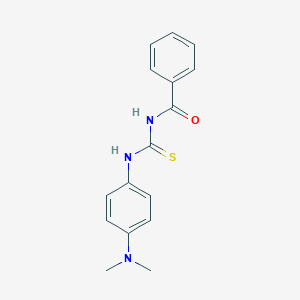![molecular formula C19H23ClN2O4S B185028 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine CAS No. 5956-84-3](/img/structure/B185028.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine, also known as CSP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been shown to have various biological activities.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors in the body, including tyrosine kinase and dopamine receptors. These effects may contribute to the compound's biological activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. This compound has also been shown to improve cognitive function and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, there are also some limitations to its use. This compound is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the compound can be toxic at high doses, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine. One area of interest is the development of new derivatives of this compound that may have improved biological activities. Another area of interest is the development of new methods for administering this compound in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl)piperazine with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. This method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including antitumor, anti-inflammatory, and antiviral activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease.
properties
CAS RN |
5956-84-3 |
|---|---|
Molecular Formula |
C19H23ClN2O4S |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-18-5-3-4-15(19(18)26-2)14-21-10-12-22(13-11-21)27(23,24)17-8-6-16(20)7-9-17/h3-9H,10-14H2,1-2H3 |
InChI Key |
AEQUHYRXZDUKSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)




![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)


